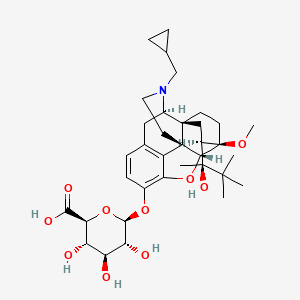

Buprenorphine 3-Glucuronide

Description

Contextualizing Buprenorphine as a Precursor Molecule in Metabolic Studies

Buprenorphine is a semi-synthetic opioid with a complex pharmacological profile, acting as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. wikipedia.org Its intricate chemical structure makes it a prime candidate for extensive metabolic transformation within the body. The liver primarily metabolizes buprenorphine through two main pathways: N-dealkylation and glucuronidation. latrinawaldenexamsolutions.comnih.gov The N-dealkylation pathway, primarily mediated by the cytochrome P450 enzyme CYP3A4, produces norbuprenorphine (B1208861), another active metabolite. nih.govoaepublish.com Concurrently, both buprenorphine and norbuprenorphine undergo glucuronidation, a phase II metabolic reaction. latrinawaldenexamsolutions.com This complex metabolism results in a variety of metabolites, each with its own potential pharmacological activity, making buprenorphine an important precursor molecule in metabolic investigations.

Overview of Buprenorphine 3-Glucuronide as a Key Conjugated Metabolite

This compound (B3G) is a primary product of buprenorphine's phase II metabolism. nih.gov It is formed when a glucuronic acid moiety is attached to the phenolic hydroxyl group of the buprenorphine molecule. dovepress.com The formation of B3G is primarily catalyzed by the UGT enzymes UGT1A1 and UGT2B7. nih.govnih.gov Plasma concentrations of B3G can be equal to or even higher than those of the parent drug, buprenorphine, highlighting its quantitative significance as a metabolite. nih.govnih.gov

Rationale for Dedicated Academic Research on this compound Beyond Basic Characterization

Detailed Research Findings

Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in the precise quantification of buprenorphine and its metabolites in various biological samples. nih.govresearchgate.net These methods allow researchers to study the pharmacokinetics and metabolic pathways of buprenorphine in detail.

Receptor Binding Affinity of Buprenorphine Metabolites

| Compound | µ-Opioid Receptor (Ki) | δ-Opioid Receptor (Ki) | κ-Opioid Receptor (Ki) | Nociceptin (B549756) Receptor (Ki) |

|---|---|---|---|---|

| Buprenorphine-3-glucuronide (B3G) | 4.9 pM nih.govwikipedia.org | 270 nM nih.govwikipedia.org | No affinity nih.govwikipedia.org | 36 µM nih.govwikipedia.org |

| Norbuprenorphine-3-glucuronide (N3G) | No affinity wikipedia.org | No affinity wikipedia.org | 300 nM wikipedia.org | 18 µM wikipedia.org |

Data sourced from competitive inhibition radioligand binding assays. nih.govwikipedia.org

In vivo studies in animal models have begun to explore the physiological effects of B3G. Research in mice has shown that B3G can produce a small antinociceptive (pain-relieving) effect. nih.gov Notably, at the doses tested, it did not cause significant respiratory depression, a serious side effect associated with many opioids. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49NO10/c1-31(2,3)32(4,42)20-15-33-10-11-35(20,43-5)30-34(33)12-13-36(16-17-6-7-17)21(33)14-18-8-9-19(26(46-30)22(18)34)44-29-25(39)23(37)24(38)27(45-29)28(40)41/h8-9,17,20-21,23-25,27,29-30,37-39,42H,6-7,10-16H2,1-5H3,(H,40,41)/t20-,21-,23+,24+,25-,27+,29-,30-,32+,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZULHKGIAJASAA-WWIHBJMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O)O4)CC8CC8)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)O4)CC8CC8)OC)(C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101224-22-0 | |

| Record name | Buprenorphine glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101224-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buprenorphine-3-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101224220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUPRENORPHINE 3-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7FYM9GI97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biogenesis and Elucidation of Metabolic Pathways of Buprenorphine 3 Glucuronide

Glucuronidation as a Phase II Metabolic Pathway for Buprenorphine

Buprenorphine undergoes extensive metabolism, and glucuronidation represents a critical Phase II pathway that facilitates its elimination. nih.gov This process involves the conjugation of the parent drug or its Phase I metabolite with glucuronic acid, rendering the compounds more water-soluble for excretion. nih.gov

Buprenorphine can be directly metabolized via glucuronidation to form Buprenorphine 3-Glucuronide (B3G). nih.gov This reaction is an O-glucuronidation, where a glucuronic acid moiety is attached to the phenolic hydroxyl group at the 3-position of the buprenorphine molecule. B3G is considered a major active metabolite of buprenorphine. wikipedia.org The glucuronide conjugates of buprenorphine and its primary metabolite, norbuprenorphine (B1208861), constitute a significant portion of the drug's systemic exposure. nih.gov

The metabolism of buprenorphine begins with a Phase I reaction, primarily N-dealkylation, to produce its main active metabolite, norbuprenorphine. nih.govresearchgate.net This process is catalyzed predominantly by the cytochrome P450 enzyme CYP3A4. nih.govnih.govsemanticscholar.org Studies using human liver microsomes have shown a strong correlation between buprenorphine N-dealkylation activity and metabolic reactions specific to CYP3A. nih.govnih.gov Minor contributions from CYP2C8 have also been noted. nih.gov This initial N-dealkylation step is crucial as it produces the substrate, norbuprenorphine, for subsequent Phase II conjugation reactions. nih.gov

Following its formation via N-dealkylation, norbuprenorphine also undergoes extensive Phase II metabolism through glucuronidation. nih.gov This reaction results in the formation of Northis compound (N3G). nih.govnih.gov The glucuronidation of norbuprenorphine is primarily catalyzed by the UGT1A1 and UGT1A3 isoforms. nih.govingentaconnect.comnih.gov N3G is another major metabolite found in circulation following buprenorphine administration. wustl.eduwikipedia.org

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing this compound Formation

The enzymatic process of glucuronidation is carried out by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Research has identified several specific UGT isoforms responsible for the conjugation of buprenorphine and norbuprenorphine. ingentaconnect.comnih.gov

UGT2B7 is a key enzyme in the metabolism of buprenorphine. wikipedia.org It plays a major role in the catalysis of buprenorphine to this compound. nih.govnih.gov Studies utilizing human liver microsomes and recombinant UGTs have confirmed the significant involvement of UGT2B7. ingentaconnect.comnih.gov One study that estimated the relative contributions of different isoforms found that UGT2B7 accounted for approximately 41% of the total buprenorphine glucuronidation in human liver microsomes. nih.gov This isoform is known to be responsible for the glucuronidation of various opioids, including morphine. wikipedia.orgnih.gov

In addition to UGT2B7, UGT1A1 is another significant contributor to the formation of this compound. nih.govnih.govresearchgate.net UGT1A1 is a crucial enzyme for the glucuronidation of numerous compounds, and its role in buprenorphine metabolism has been well-established. ingentaconnect.comnih.gov Research indicates that UGT1A1 accounts for approximately 10% of buprenorphine glucuronidation. nih.gov Some studies suggest the relative contribution of UGT1A1 may be even greater than that of UGT2B7. researchgate.net Minor contributions to buprenorphine glucuronidation are also made by UGT1A3 and UGT2B17. ingentaconnect.comresearchgate.net

Research Findings on UGT Isoform Contributions

The following table summarizes the estimated contributions of various UGT isoforms to the glucuronidation of buprenorphine and its primary metabolite, norbuprenorphine, based on studies with human liver microsomes.

| Substrate | UGT Isoform | Estimated Contribution (%) | Reference |

| Buprenorphine | UGT2B7 | ~41% | nih.gov |

| UGT1A1 | ~10% | nih.gov | |

| UGT1A3 | Minor Contributor | ingentaconnect.comresearchgate.net | |

| UGT2B17 | Minor Contributor | ingentaconnect.comresearchgate.net | |

| Norbuprenorphine | UGT1A3 | ~63% | nih.gov |

| UGT1A1 | ~34% | nih.gov | |

| UGT2B7 | Minor Role | nih.gov |

Minor or Synergistic Roles of Other UGT Isoforms (e.g., UGT1A3, UGT2B17)

While UGT1A1 and UGT2B7 are considered the principal enzymes in B3G formation, other UGT isoforms also contribute to this metabolic pathway, albeit to a lesser extent. Research has identified UGT1A3 and UGT2B17 as having minor or synergistic roles in the glucuronidation of buprenorphine. nih.govnih.gov

Studies utilizing human liver microsomes and recombinant UGT enzymes have demonstrated that UGT1A3 is involved in the glucuronidation of both buprenorphine and its primary metabolite, norbuprenorphine. nih.govnih.gov Specifically, UGT1A3 plays a more predominant role in the glucuronidation of norbuprenorphine compared to buprenorphine itself. nih.gov

The interplay between these different UGT isoforms highlights the complexity of buprenorphine metabolism. The synergistic action of multiple enzymes ensures the efficient conversion of buprenorphine to its glucuronidated metabolites.

Molecular and Cellular Mechanisms of UGT-Mediated Glucuronidation for this compound

The process of glucuronidation is a key phase II metabolic reaction that facilitates the elimination of a wide variety of compounds, including buprenorphine. This biochemical process is governed by the UGT enzymes, which are strategically located within the cell to efficiently carry out their function.

Subcellular Localization of UGTs and Implications for this compound Biosynthesis (e.g., Hepatic Microsomes)

UGT enzymes are primarily located in the endoplasmic reticulum (ER) of liver cells, also known as hepatocytes. aalto.firesearchgate.net When liver cells are homogenized and fractionated in the laboratory, fragments of the ER form vesicles called microsomes. Consequently, in vitro studies of drug metabolism, including the glucuronidation of buprenorphine, are frequently conducted using preparations of hepatic microsomes. nih.govnih.gov

The localization of UGTs within the ER membrane is crucial for their function. It allows them to access both the lipophilic substrate (buprenorphine) that can readily diffuse into the membrane and the hydrophilic cofactor (UDPGA) which is present in the cytosol. This arrangement facilitates the efficient enzymatic reaction that leads to the formation of B3G. The proximity of UGTs to phase I enzymes, such as the cytochrome P450 system which is also located in the ER, allows for the seamless transfer of metabolites from one phase of metabolism to the next.

Kinetic Studies of this compound Formation by Recombinant UGTs

To understand the specific contribution of individual UGT isoforms to B3G formation, researchers employ kinetic studies using recombinant UGTs. These are individual UGT enzymes produced in cell lines, which allows for the detailed characterization of their enzymatic activity in isolation.

By incubating buprenorphine with a specific recombinant UGT isoform and varying the substrate concentration, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. A lower Km value suggests a higher affinity.

Kinetic studies have been instrumental in delineating the roles of UGT1A1, UGT1A3, UGT2B7, and UGT2B17 in buprenorphine glucuronidation. nih.govnih.gov These studies provide quantitative data on the efficiency of each isoform in catalyzing the formation of B3G, helping to build a comprehensive picture of buprenorphine metabolism.

Genetic Polymorphisms of UGT Enzymes and Their Impact on this compound Biogenesis in Research Models

Genetic variations, or polymorphisms, in the genes encoding UGT enzymes can lead to significant inter-individual differences in drug metabolism. These genetic differences can result in enzymes with altered activity, which in turn can affect the rate of B3G formation. nih.gov

Several polymorphisms have been identified in the UGT genes that are relevant to buprenorphine metabolism. For instance, the UGT1A1*28 allele, which is characterized by an extra TA repeat in the promoter region of the UGT1A1 gene, is associated with reduced enzyme expression and activity. nih.gov Studies have shown that this polymorphism can lead to a decrease in the Vmax of buprenorphine glucuronidation. nih.gov

Similarly, a polymorphism in the promoter region of the UGT2B7 gene (G-842A) has been shown to result in higher Vmax for buprenorphine glucuronidation. nih.gov The impact of these genetic variations is an active area of research, as they have the potential to influence an individual's response to buprenorphine. Research models, including human liver microsomes from donors with known genotypes, are crucial for investigating the functional consequences of these polymorphisms. nih.gov

Comparative In Vitro Metabolic Studies of this compound Across Species

To assess the potential for extrapolating metabolic data from preclinical animal models to humans, comparative in vitro studies are conducted. These studies often reveal species-specific differences in drug metabolism, which can be critical for the interpretation of toxicological and pharmacological data.

Microsomal and S9 Fraction Incubation Systems for this compound Synthesis

In vitro systems such as liver microsomes and S9 fractions are widely used to study the metabolism of buprenorphine and the synthesis of B3G. nih.govresearchgate.net The S9 fraction contains both microsomal and cytosolic enzymes, providing a more comprehensive metabolic system compared to microsomes alone.

By incubating buprenorphine with liver microsomes or S9 fractions from different species (e.g., human, rat, mouse), researchers can compare the rates and pathways of metabolism. These studies have highlighted that while the fundamental metabolic pathways of buprenorphine are often conserved across species, the specific enzymes involved and the relative importance of different pathways can vary significantly. This information is vital for selecting the most appropriate animal models for preclinical studies and for understanding the potential for species-specific differences in the metabolic profile of buprenorphine.

Evaluation of Species-Specific Differences in this compound Formation Capacity

The capacity to form this compound varies significantly across different species, a factor of critical importance in preclinical drug development and the interpretation of toxicological data. These differences are largely attributed to variations in the expression levels and specific activity of UGT enzyme isoforms in the liver and other tissues.

In vitro studies using liver microsomes from various species have begun to quantify these differences. Research indicates that the rank order of glucuronidation activity for opioids in rat liver is buprenorphine > naloxone (B1662785) > morphine. researchgate.net While detailed kinetic data across a wide range of species are not always available in a single comparative study, piecing together available information allows for an evaluation of these differences.

For instance, studies have shown that dog liver possesses the necessary enzymes for glucuronidation, and in vivo pharmacokinetic studies in dogs reveal that buprenorphine is extensively metabolized, with the glucuronide conjugate being the major metabolite eliminated in the bile. nih.govnih.gov Similarly, pharmacokinetic studies in rhesus macaques indicate that buprenorphine undergoes metabolism, leading to a measurable plasma concentration of its metabolites. nih.gov

A direct in vitro comparison of liver microsomes showed that glucuronidation of buprenorphine was more rapid in human and macaque microsomes compared to marmoset microsomes. researchgate.net This suggests that macaques may serve as a more predictive model for human hepatic metabolism of buprenorphine than marmosets. The Vmax for morphine glucuronidation, a process also catalyzed by UGT2B7, was found to be 4 to 10 times higher in beagle dog liver microsomes compared to human and rhesus monkey microsomes, suggesting dogs have a very high capacity for this type of conjugation. nih.gov

| Species | Primary UGT Isoforms (Human Data for Reference) | Observed B3G Formation Capacity / Relevant Findings | Reference |

|---|---|---|---|

| Human | UGT1A1, UGT2B7 | Efficient glucuronidation in liver microsomes. B3G is a major metabolite. | nih.govresearchgate.net |

| Rhesus Macaque | Orthologs of human UGTs | In vitro B3G formation is comparable to or slightly higher than in humans. | researchgate.net |

| Marmoset | Orthologs of human UGTs | Lower in vitro B3G formation rate compared to humans and macaques. | researchgate.net |

| Dog (Beagle) | Orthologs of human UGTs (notably UGT2B-like) | High capacity for glucuronidation. B3G is the major metabolite, primarily eliminated in bile. | nih.govnih.gov |

| Rat | Orthologs of human UGTs | Glucuronidation activity for buprenorphine is higher than for morphine. Liver activity is greater than intestinal activity. | researchgate.net |

Chemical and Enzyme-Assisted Synthetic Approaches for Research Standards of this compound

The generation of pure this compound is essential for its use as an analytical reference standard in research, clinical toxicology, and forensic analysis. Both chemical and enzyme-assisted methods have been developed, primarily for the analogous compound norbuprenorphine-3-glucuronide, and the principles are applicable to B3G synthesis.

Chemical synthesis of opioid glucuronides is a challenging multi-step process. nih.gov The most common approach is the Koenigs-Knorr reaction, which involves the coupling of a protected glycosyl halide with the opioid aglycone. nih.govresearchgate.net For the synthesis of a compound like B3G, this would involve reacting buprenorphine with a protected glucuronic acid bromide derivative, such as methyl(2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate. researchgate.net This coupling step is typically followed by deprotection steps to remove the acetyl and methyl ester protecting groups from the glucuronic acid moiety, yielding the final B3G product. nih.gov The complexity and often low yields of these reactions necessitate careful optimization and purification, typically using high-performance liquid chromatography (HPLC). nih.gov

Advanced Analytical Methodologies for the Detection and Quantification of Buprenorphine 3 Glucuronide

State-of-the-Art Chromatographic Techniques for Buprenorphine 3-Glucuronide Analysis

The analysis of buprenorphine and its metabolites, including this compound, has been significantly advanced by the advent of high-performance liquid chromatography coupled with mass spectrometry. nih.gov These methods offer unparalleled sensitivity and specificity, essential for detecting the low concentrations often present in biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of this compound in various biological matrices such as plasma, urine, and placenta. johnshopkins.eduresearchgate.netkinampark.com This method provides high selectivity and sensitivity, allowing for the detection of the metabolite at very low concentrations. kinampark.com

Several validated LC-MS/MS methods have been developed for the simultaneous determination of buprenorphine and its metabolites, including this compound. These methods often employ a C18 column for chromatographic separation with a gradient elution. researchgate.net For instance, one method achieved a lower limit of quantitation (LLOQ) for this compound of 100 ng/mL in in vitro samples. researchgate.net Another highly sensitive method reported an LLOQ of 1 pg/mL for this compound in plasma. nih.gov In umbilical cord plasma, a validated method demonstrated a linear range of 20–80 ng/mL for buprenorphine-glucuronide. mdpi.com

The selection of appropriate precursor and product ions is critical for the specificity of LC-MS/MS analysis. For this compound, the transition of m/z 644.3 > 468.1 is commonly monitored. johnshopkins.edu Additional transitions, such as m/z 644.3 > 396.3, can be used for confirmation. johnshopkins.edu

| Matrix | LLOQ | Linear Range | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|---|

| Plasma | 1 pg/mL | Not Specified | 644 | 468 | nih.gov |

| Umbilical Cord Plasma | Not Specified | 20-80 ng/mL | Not Specified | Not Specified | mdpi.com |

| In Vitro Samples | 100 ng/mL | 100-4000 ng/mL | 644 | Not Specified | researchgate.net |

| Placenta | 1 ng/g | 1-50 ng/g | 644.4 | Not Specified | kinampark.com |

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers several advantages over conventional LC-MS/MS, including faster analysis times and improved resolution. This makes it a valuable tool for high-throughput analysis of this compound. nih.gov

A rapid UHPLC-MS/MS method has been developed for the simultaneous analysis of buprenorphine, norbuprenorphine (B1208861), and their glucuronides in urine. researchgate.net This "dilute-and-shoot" method requires minimal sample pretreatment, where urine samples are simply diluted before injection into the system. researchgate.net Another sensitive method utilizing ultra-fast liquid chromatography and tandem mass spectrometry (UFLC–MS/MS) was developed for the simultaneous determination of buprenorphine and its metabolites in plasma and urine, achieving an LLOQ of 1 pg/mL for buprenorphine glucuronide in plasma. nih.govnih.gov

High-resolution mass spectrometry (HRMS) is increasingly being applied to the analysis of buprenorphine and its metabolites due to its high sensitivity and ability to identify and quantify analytes at ultra-trace concentration levels. nih.gov The combination of liquid chromatography with HRMS (LC-HRMS) provides a powerful tool for comprehensive profiling of this compound in biological samples. nih.gov While specific detailed studies focusing solely on this compound are emerging, the application of HRMS in the broader context of buprenorphine metabolism is well-documented.

Electrospray ionization (ESI) is the most commonly employed ionization technique for the analysis of this compound by LC-MS/MS. nih.govnih.gov ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like glucuronide conjugates. The mass spectrometer is typically operated in the positive ion mode for the detection of this compound and other related compounds. nih.gov

Multiple reaction monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry. In MRM, the first quadrupole is set to select the precursor ion of the analyte (e.g., m/z 644.4 for this compound), which is then fragmented in the collision cell. The third quadrupole is then set to monitor for specific product ions. This process significantly reduces background noise and enhances the signal-to-noise ratio, allowing for very low detection limits. For this compound, a common MRM transition is m/z 644 → 468. researchgate.netresearchgate.net

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Buprenorphine | 468.3 | 55.2 | researchgate.net |

| Norbuprenorphine | 414.3 | 101.1 | researchgate.net |

| This compound | 644 | 468 | researchgate.net |

| Northis compound | 590 | 414 | researchgate.net |

Sample Preparation and Extraction Strategies for this compound from Biological Matrices

The complexity of biological matrices necessitates effective sample preparation to remove interferences and concentrate the analyte of interest prior to chromatographic analysis.

Solid-phase extraction (SPE) is a widely used technique for the extraction and purification of this compound from biological samples. hmdb.ca SPE offers several advantages, including high recovery, good reproducibility, and the ability to handle small sample volumes. hmdb.ca

Various SPE sorbents have been employed for the extraction of buprenorphine and its metabolites, with mixed-mode cation-exchange reversed-phase sorbents being particularly effective. hmdb.ca An optimized SPE protocol using Strata-X-Drug B Plus cartridges demonstrated absolute recoveries of between 71-112% for a panel of pain management drugs, including buprenorphine. researchgate.net Another study utilizing EVOLUTE® EXPRESS CX, a polymer-based SPE sorbent, also showed successful extraction of buprenorphine from various biological fluids.

The optimization of SPE protocols involves several steps, including conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. For example, a common protocol involves conditioning the SPE column with methanol (B129727) and water, followed by sample loading. Washing steps with water and a methanol/water mixture are then performed to remove interfering substances. Finally, the analyte is eluted with a solvent mixture such as acetonitrile (B52724).

| Step | Procedure | Reference |

|---|---|---|

| Conditioning | 1 mL methanol followed by 1 mL water | |

| Sample Addition | 1 mL hydrolyzed urine | |

| Washing | 1 mL water followed by 1 mL 25% methanol | |

| Elution | 1 mL acetonitrile |

Protein Precipitation and Filtration Techniques

Protein precipitation is a common sample preparation technique in analytical chemistry used to remove proteins from biological samples, such as plasma, before analysis by methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This is a crucial step as proteins can interfere with the analysis by precipitating in the analytical column, leading to system blockages and affecting the accuracy of the results.

For the analysis of this compound, protein precipitation is employed to clean up the sample matrix. The process typically involves the addition of an organic solvent, such as acetonitrile or methanol, or an acid, like trichloroacetic acid, to the plasma sample. This denatures the proteins, causing them to precipitate out of the solution. Following precipitation, centrifugation is used to pellet the solid protein material. The resulting supernatant, which contains the analyte of interest, can then be filtered to remove any remaining particulate matter before injection into the LC-MS/MS system. While specific protocols can vary between laboratories, the fundamental principle of removing proteinaceous material to ensure a clean sample extract remains the same.

Considerations for Direct Injection and Dilution Methods in Research

In the realm of analytical research, direct injection and dilution, often termed "dilute-and-shoot," presents a simplified and high-throughput approach for the quantification of this compound, particularly in urine samples. nih.gov This methodology circumvents extensive sample preparation steps, such as solid-phase extraction or liquid-liquid extraction, thereby reducing analysis time and potential for analyte loss. nih.gov

A key consideration for this method is the composition of the dilution solvent. For instance, urine samples can be diluted in water, often with the addition of a small percentage of formic acid. nih.gov This acidification can help to improve the chromatographic peak shape and ionization efficiency of the analyte in the mass spectrometer. The dilution factor is another critical parameter that needs to be optimized to minimize matrix effects while ensuring the analyte concentration remains within the linear range of the assay.

While direct injection is a rapid and straightforward technique, it is not without its challenges. The introduction of a less-processed sample into the analytical system can lead to more significant matrix effects compared to more rigorous extraction methods. nih.gov Therefore, the use of isotopically labeled internal standards is highly recommended to compensate for these effects and ensure accurate quantification. nih.gov The robustness of the analytical instrumentation is also a factor, as repeated injections of diluted matrices can lead to contamination of the ion source and a gradual decline in signal intensity. Regular cleaning and maintenance of the mass spectrometer are essential when employing this approach.

Enzymatic Hydrolysis Approaches for Total vs. Unconjugated Buprenorphine Metabolite Measurement in Research Contexts

In research contexts, it is often necessary to differentiate between the conjugated (glucuronidated) and unconjugated (free) forms of buprenorphine and its metabolites. To measure the total concentration, which includes both forms, enzymatic hydrolysis is employed to cleave the glucuronide moiety from this compound, converting it back to the parent buprenorphine. nih.govnih.gov This is typically achieved using β-glucuronidase enzymes. nih.govnih.gov

The choice of enzyme and the reaction conditions are critical for achieving complete and efficient hydrolysis. β-glucuronidases from different sources, such as Helix pomatia, Escherichia coli, and recombinant enzymes, exhibit varying reactivity and optimal conditions. nih.govnih.govcuny.edu For instance, research has shown that β-glucuronidase from E. coli can achieve quantitative hydrolysis of this compound after incubation for 2 hours at 37°C. nih.gov In contrast, the enzyme from Helix pomatia may require a longer incubation time of 16 hours at the same temperature or 4 hours at 60°C to achieve similar efficiency. nih.gov The pH of the reaction buffer and the concentration of the enzyme are also crucial parameters that must be optimized.

By analyzing a sample both with and without the enzymatic hydrolysis step, researchers can determine the concentrations of both the total and the unconjugated forms of the analyte. The concentration of the glucuronidated metabolite is then calculated by subtracting the concentration of the unconjugated form from the total concentration. This approach is invaluable for pharmacokinetic and metabolic studies where understanding the extent of glucuronidation is of interest. oup.com

| Enzyme Source | Optimal Incubation Conditions for this compound Hydrolysis | Reference |

| Escherichia coli | 2 hours at 37°C | nih.gov |

| Helix pomatia | 16 hours at 37°C or 4 hours at 60°C | nih.gov |

| Glusulase (H. pomatia β-glucuronidase and sulfatase) | 1 hour at 60°C | nih.gov |

Rigorous Validation and Performance Parameters for this compound Assays in Research

Determination of Limits of Detection (LOD) and Lower Limits of Quantification (LLOQ)

The limit of detection (LOD) and the lower limit of quantification (LLOQ) are fundamental performance characteristics of any quantitative analytical assay. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. nih.gov The LLOQ is the lowest concentration at which the analyte can be quantitatively determined with a predefined level of precision and accuracy. nih.gov

For this compound, various LC-MS/MS methods have reported a range of LOD and LLOQ values depending on the biological matrix and the specific instrumentation and methodology used. The determination of these limits is a critical component of method validation to ensure the assay is sensitive enough for its intended research application.

| Matrix | LLOQ for this compound | LOD for this compound | Reference |

| Plasma | 1 pg/mL | Not Reported | nih.govnih.gov |

| Urine | 10 pg/mL | Not Reported | nih.govnih.gov |

| Meconium | 20 ng/g | 20 ng/g | nih.gov |

| Umbilical Cord | 1 ng/g | 0.8 ng/g | nih.gov |

| Plasma | 0.1 ng/mL | Not Reported | johnshopkins.edu |

Assessment of Intra- and Inter-Assay Precision and Accuracy

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, while accuracy refers to the closeness of the mean of a set of results to the true value. Intra-assay precision (or repeatability) is assessed by analyzing replicate samples within the same analytical run, whereas inter-assay precision (or intermediate precision) is determined by analyzing the same samples on different days or with different analysts or equipment. nih.gov

For this compound assays, regulatory guidelines typically require precision to be within ±15% coefficient of variation (CV), except at the LLOQ where it should not exceed ±20%. Accuracy should be within ±15% of the nominal concentration, and ±20% at the LLOQ.

| Matrix | Intra-Assay Imprecision (%CV) | Inter-Assay Imprecision (%CV) | Accuracy (% Recovery/Bias) | Reference |

| Plasma | <10% | <10% | Within 10% | nih.govnih.gov |

| Urine | <15% | <15% | Within 15% | nih.govnih.gov |

| Meconium | ≤13.9% | ≤12.4% | ≥85.7% | nih.govnih.gov |

| Umbilical Cord | <14.5% | <14.5% | 94.1% to 112.3% | nih.gov |

| Plasma | <16.8% | <16.8% | 88.6% to 108.7% | johnshopkins.edu |

Evaluation and Mitigation of Matrix Effects in this compound Analysis

Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when analyzing complex biological samples. These effects, which can manifest as ion suppression or enhancement, are caused by co-eluting endogenous components of the sample matrix that interfere with the ionization of the target analyte. tandfonline.com This can lead to inaccurate and imprecise results.

The evaluation of matrix effects is a critical part of method validation for this compound assays. This is often done by comparing the response of the analyte in a post-extraction spiked sample with the response of the analyte in a pure solution at the same concentration. nih.gov

To mitigate the impact of matrix effects, several strategies can be employed. The most effective approach is the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated this compound. nih.gov Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by ion suppression or enhancement can be effectively compensated for. nih.govtandfonline.com

In a study analyzing this compound in urine, it was noted that matrix effects primarily affected this analyte, and the use of a deuterated internal standard was essential for accurate determination. nih.gov Similarly, in the analysis of meconium, while suppression of ionization was observed, the inclusion of deuterated internal standards ensured that it did not interfere with the sensitivity or quantification of the analyte. nih.gov

Role of Stable Isotope Labeled Internal Standards (e.g., Deuterated Analogues) in Quantification

In the quantitative analysis of this compound (BUP-G) and other related metabolites, stable isotope-labeled internal standards, particularly deuterated analogues, are crucial for achieving accuracy and precision. researchgate.netspringernature.com These standards, such as buprenorphine-d4 (B11937286) (BUP-d4) and norbuprenorphine-d3 (B6595575) (NBUP-d3), are incorporated into analytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for variations that can occur during sample preparation and analysis. nih.govoup.comnih.gov

The fundamental principle behind their use is that a deuterated standard is chemically identical to the analyte of interest but has a different mass due to the replacement of hydrogen atoms with deuterium. nih.gov This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. oup.comnih.gov Because the stable isotope-labeled internal standard has nearly identical physicochemical properties to the analyte, it experiences similar effects during sample extraction, cleanup, and ionization in the mass spectrometer. nih.gov

By adding a known concentration of the deuterated internal standard to each sample at the beginning of the workflow, any loss of analyte during sample processing or fluctuations in instrument response can be compensated for. researchgate.netspringernature.com Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, rather than the absolute response of the analyte alone. oup.com This ratio-based calculation significantly improves the reliability and reproducibility of the results by mitigating matrix effects, where components of the biological sample (like plasma or urine) can suppress or enhance the ionization of the target analyte. nih.gov The use of a unique stable isotopically labeled analogue for each analyte is a key feature of robust quantitative assays. researchgate.netspringernature.com

For instance, in methods developed for the simultaneous quantification of buprenorphine, norbuprenorphine, and their glucuronide metabolites, BUP-d4 and NBUP-d3 are commonly employed. nih.govnih.gov While a deuterated analogue for this compound itself is less commonly cited in general literature, the use of deuterated parent compound standards is a widely accepted practice that enhances the quality of bioanalytical data. researchgate.net

Stability Studies of this compound in Prepared Samples and Storage Conditions

The stability of this compound in biological matrices is a critical factor for ensuring the reliability of quantitative results, particularly when samples cannot be analyzed immediately after collection. Stability is assessed under various conditions that mimic sample handling and storage scenarios, including short-term storage at room temperature, long-term storage under refrigerated or frozen conditions, and the effects of freeze-thaw cycles.

Research has shown that buprenorphine and its metabolites, including the glucuronide conjugates, are stable under several common laboratory conditions. In one comprehensive study, the stability of this compound (BUPG) was evaluated in both plasma and urine. The analytes demonstrated stability for up to 20 hours at room temperature in both matrices. nih.gov For long-term storage, the compounds were stable for 119 days in plasma and 85 days in urine when kept at -20°C. nih.gov Furthermore, the integrity of the analytes was maintained through at least three freeze-thaw cycles. nih.gov In processed samples awaiting analysis, stability was confirmed for up to 48 hours on the autosampler and for up to 96 hours when stored at -20°C. nih.gov

Another study investigating analyte stability in fortified placenta found that the compounds were stable when stored at room temperature (22°C) for 16 hours, refrigerated (4°C) for 72 hours, and after three freeze-thaw cycles. nih.gov Stability was generally considered acceptable if the quantified concentrations in the stored samples were within ±20% of the target concentrations of fresh control samples. nih.govresearchgate.net

The following table summarizes findings from a stability study of buprenorphine and its metabolites in urine.

| Storage Condition | Analyte | Percentage Difference from Fresh Controls |

|---|---|---|

| Room Temperature (24h) | Buprenorphine | 101.4% |

| Room Temperature (24h) | Norbuprenorphine | 99.6% |

| Refrigerated (4°C, 72h) | Buprenorphine | 105.7% |

| Refrigerated (4°C, 72h) | Norbuprenorphine | 103.2% |

| Frozen (-20°C, 30 days) | Buprenorphine | 102.5% |

| Frozen (-20°C, 30 days) | Norbuprenorphine | 98.7% |

| 3 Freeze-Thaw Cycles | Buprenorphine | 104.9% |

| 3 Freeze-Thaw Cycles | Norbuprenorphine | 101.8% |

*Data adapted from a study on the stability of buprenorphine and its metabolites in urine, showing the percentage difference between mean concentrations after storage and mean fresh control concentrations. A range of 83.7-119.9% was considered stable. researchgate.net

These studies collectively indicate that this compound maintains its integrity under typical short-term and long-term storage conditions, which is essential for clinical and forensic testing. nih.govnih.govresearchgate.net

Structural Elucidation Methodologies for this compound

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conjugate Structure Confirmation

While mass spectrometry is a powerful tool for detecting and quantifying metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. hyphadiscovery.com For complex molecules like this compound, where conjugation can occur at different positions, NMR is invaluable for unambiguously determining the precise site of glucuronidation.

The synthesis of metabolite standards, including this compound, is often necessary for their use in pharmacological studies and as analytical reference materials. nih.gov Following synthesis, NMR spectroscopy is employed to confirm that the desired chemical structure has been successfully produced. nih.gov Techniques such as proton NMR (¹H-NMR) are used to characterize the final product. nih.gov

The standard dataset for structure elucidation typically includes ¹H, COSY, HSQC, and HMBC spectra. hyphadiscovery.com These techniques allow scientists to map the connectivity of atoms within the molecule. For glucuronide conjugates, NMR can confirm the attachment of the glucuronic acid moiety to the phenolic 3-position of the buprenorphine molecule. This is crucial because structures predicted based solely on MS/MS fragmentation patterns can sometimes be incorrect. hyphadiscovery.com NMR provides the correct structural assignment, ensuring the accuracy of subsequent analytical and pharmacological research. hyphadiscovery.com The ability to acquire detailed structural data from very small amounts of purified material (as little as 10-30 μg) using advanced instruments like cryoprobes has made NMR an essential tool in metabolite identification. hyphadiscovery.com

Mass Spectrometry Approaches for Fragment Ion Analysis and Structural Determination

Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is the cornerstone of modern analytical methods for this compound. nih.gov This technique offers high sensitivity and selectivity for both quantification and structural characterization. researchgate.net

In tandem mass spectrometry, the intact molecule (precursor ion) is selected and then fragmented to produce characteristic product ions. The specific pattern of fragmentation provides a structural fingerprint of the molecule. For this compound, which has a monoisotopic mass of 643.774 g·mol⁻¹, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 644.3 or 644.4 in the mass spectrometer. nih.govnih.govnih.gov

This precursor ion is then subjected to collision-induced dissociation, leading to the cleavage of the glucuronide moiety. A common fragmentation pathway involves the loss of the glucuronic acid group (176 Da), resulting in the formation of the buprenorphine aglycone ion at m/z 468. nih.govnih.gov This fragment can be further broken down to yield other product ions. Monitoring these specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides high specificity for the analyte. nih.govnih.gov

The following table summarizes the key mass spectrometric transitions used for the identification and confirmation of this compound.

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|

| This compound | 644.3 | 468.1, 396.3 | nih.govnih.gov |

| This compound | 644 | 468, 396 | nih.govnih.gov |

*This table presents common precursor and product ions monitored in LC-MS/MS analyses. The transition from m/z 644 to 468 represents the loss of the glucuronide group, confirming the conjugate's identity. nih.govnih.govnih.govnih.gov

By analyzing these fragmentation patterns, researchers can confirm the identity of this compound in complex biological samples like plasma and urine. nih.govnih.gov The use of at least two different product ion transitions for each analyte is often required to meet confirmatory criteria in forensic and clinical toxicology. nih.govnih.gov

Biological and Toxicological Significance of Buprenorphine 3 Glucuronide in Preclinical and Non Clinical Research Models

Elucidation of Buprenorphine 3-Glucuronide Levels in Various Biological Matrices in Research Settings

The quantification and profiling of B3G in different biological systems are crucial for interpreting its physiological effects. Researchers have employed various models to study the formation and distribution of this metabolite.

In vitro studies using human liver microsomes (HLMs) and recombinant UDP-glucuronosyltransferase (UGT) enzymes have been instrumental in identifying the specific enzymes responsible for the formation of B3G. These systems allow for the investigation of metabolic pathways in a controlled environment, free from the complexities of whole-organism physiology.

Research has demonstrated that buprenorphine undergoes glucuronidation to form B3G, a reaction catalyzed by several UGT isoforms. nih.govresearchgate.net Specifically, UGT1A1 and UGT2B7 have been identified as major contributors to this metabolic process. researchgate.net Further studies have confirmed the involvement of UGT1A3 and have also shown novel involvement of UGT2B17 in the glucuronidation of buprenorphine. nih.govresearchgate.net The kinetics of B3G formation have been characterized in pooled HLMs, providing insights into the rate and efficiency of this metabolic conversion. researchgate.netnih.gov These in vitro models are essential for predicting potential drug-drug interactions and understanding inter-individual variability in buprenorphine metabolism.

Table 1: UGT Isoforms Involved in this compound Formation

| UGT Isoform | Role in B3G Formation |

|---|---|

| UGT1A1 | Confirmed involvement nih.govresearchgate.net |

| UGT1A3 | Confirmed involvement nih.gov |

| UGT2B7 | Confirmed involvement nih.govresearchgate.net |

| UGT2B17 | Novel involvement demonstrated nih.gov |

Non-human animal models provide a valuable platform for studying the in vivo disposition of B3G. Following administration of buprenorphine, the concentrations of B3G can be measured in various tissues and fluids, offering a more comprehensive understanding of its distribution and clearance.

In studies with Swiss Webster mice, plasma and brain concentrations of B3G have been quantified after subcutaneous administration. nih.gov These investigations have shown that B3G is present in both the peripheral circulation and the central nervous system. nih.gov The data from these animal models are critical for correlating the levels of the metabolite with observed pharmacological effects. For instance, in mice, the doses of B3G used in research are often selected to mirror the relative exposure of the metabolite in humans following a dose of buprenorphine. nih.gov

In the context of forensic toxicology, the detection and quantification of B3G in biological specimens are of significant interest. Urine is a primary matrix for detecting drug use, and the presence of B3G can provide information about the parent drug's administration.

Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the simultaneous quantification of buprenorphine, its metabolites including B3G, and other related compounds in urine samples. nih.govnih.gov In post-mortem toxicology research, the analysis of B3G in urine can offer additional insights. nih.govnih.gov Studies have compared the concentrations of B3G in cases of buprenorphine-related fatalities to other causes of death, revealing significantly higher median concentrations of B3G in the poisoning group. nih.govnih.gov These findings underscore the importance of including B3G analysis in forensic investigations.

Receptor Binding Affinities and Modulatory Effects of this compound in In Vitro Models

Understanding the interaction of B3G with opioid receptors is fundamental to characterizing its pharmacological activity. In vitro receptor binding assays are employed to determine the affinity of B3G for different opioid receptor subtypes.

The mu-opioid receptor (MOR) is the primary target for most opioid analgesics. Research has shown that B3G exhibits a high affinity for human MOR. nih.govwikipedia.org Competitive radioligand binding assays have been used to determine the inhibition constant (Ki) of B3G for the MOR, with reported values in the picomolar range (Ki = 4.9 ± 2.7 pM). nih.govwikipedia.org This high affinity suggests that B3G may significantly interact with MORs in vivo.

In addition to its affinity for MORs, B3G also binds to delta-opioid receptors (DORs). However, its affinity for DORs is considerably lower than for MORs. nih.govwikipedia.org The reported Ki value for B3G at human DORs is in the nanomolar range (Ki = 270 ± 0.4 nM). nih.govwikipedia.org This indicates a degree of selectivity of B3G for MORs over DORs. The interaction of B3G with DORs may contribute to the complex pharmacological profile of buprenorphine.

Table 2: Receptor Binding Affinities of this compound

| Receptor | Binding Affinity (Ki) |

|---|---|

| Mu-Opioid Receptor (MOR) | 4.9 ± 2.7 pM nih.govwikipedia.org |

| Delta-Opioid Receptor (DOR) | 270 ± 0.4 nM nih.govwikipedia.org |

Affinity for Nociceptin (B549756) Receptors (NOP)

This compound (B3G), a major metabolite of buprenorphine, demonstrates a measurable affinity for the nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor. nih.gov In competitive radioligand binding assays using human receptors, B3G exhibited an inhibition constant (Ki) in the micromolar range. nih.gov Specifically, studies have reported a Ki value of 36 ± 0.3 μM for B3G at the human nociceptin receptor. nih.govnih.govwustl.edu This affinity is considered lower than its affinity for the mu-opioid receptor but indicates a potential for interaction with the NOP system. encyclopedia.pubmdpi.com The binding to the NOP receptor may contribute to the complex pharmacological profile of buprenorphine's metabolites. encyclopedia.pub

Lack of Significant Affinity for Kappa-Opioid Receptors (KOR)

In contrast to its interaction with other opioid receptors, this compound does not exhibit significant binding affinity for kappa-opioid receptors (KOR). nih.govwikipedia.org Research utilizing competitive inhibition of radioligand binding to human kappa receptors has consistently shown a lack of affinity for B3G. nih.govnih.govwustl.edu This characteristic distinguishes B3G from its parent compound, buprenorphine, which is known to act as a KOR antagonist. droracle.ai The absence of KOR binding is a key feature of B3G's receptor binding profile, differentiating it from other buprenorphine metabolites like norbuprenorphine-3-glucuronide, which does show affinity for KOR. nih.govwustl.edu

Agonist/Antagonist Characterization in Isolated Receptor Systems

The functional activity of this compound at the receptors for which it shows affinity has not been fully elucidated. While its binding affinity to mu-opioid, delta-opioid, and nociceptin receptors has been quantified, whether B3G acts as an agonist or an antagonist at these sites has yet to be definitively determined in isolated receptor systems. wikipedia.org The parent compound, buprenorphine, is characterized as a partial agonist at the mu-opioid receptor, an antagonist at the kappa- and delta-opioid receptors, and an agonist at the nociceptin receptor. nih.gov However, the specific agonist or antagonist properties of the B3G metabolite itself remain an area for further investigation.

Table 1: Binding Affinity of this compound at Opioid and Nociceptin Receptors

| Receptor Subtype | Inhibition Constant (Ki) |

|---|---|

| Mu-Opioid Receptor (MOR) | 4.9 ± 2.7 pM |

| Delta-Opioid Receptor (DOR) | 270 ± 0.4 nM |

| Kappa-Opioid Receptor (KOR) | No affinity detected |

| Nociceptin Receptor (NOP) | 36 ± 0.3 μM |

Data derived from competitive radioligand binding assays with human receptors. nih.govnih.govwustl.edu

In Vivo Pharmacological Activity of this compound in Animal Models

Assessment of Antinociceptive Effects in Rodent Models

In vivo studies in rodent models have been conducted to evaluate the antinociceptive properties of this compound. nih.gov When assessed using a tail-flick assay in Swiss Webster mice, B3G was observed to produce a small antinociceptive effect. nih.govnih.govwustl.edu This effect was characterized by a brief duration, with the onset, peak, and return to baseline occurring within a 60-minute timeframe. nih.gov The observed pharmacological effect was attributed directly to the glucuronide metabolite, as no buprenorphine was detected in the brains of the animals administered B3G. nih.gov The antinociceptive response of B3G is considered to be modest compared to the parent compound. nih.gov

Evaluation of Other Central Nervous System Effects (e.g., Locomotion, Sedation) in Animal Models

The central nervous system effects of this compound, specifically concerning locomotion and sedation, have been investigated in animal models. nih.gov In open-field tests conducted on Swiss Webster mice, B3G did not produce sedation or a reduction in locomotor activity at the doses tested. nih.govwikipedia.org This profile is similar to the parent drug, buprenorphine, which also does not typically cause significant sedation in animal studies. nih.gov The lack of sedative effects distinguishes B3G from other metabolites such as norbuprenorphine-3-glucuronide, which was found to cause sedation in the same experimental model. nih.govnih.govwustl.edu

Investigation of Respiratory System Effects in Animal Models

The potential for this compound to induce respiratory depression has been examined in animal models using methods such as unrestrained whole-body plethysmography. nih.govwustl.edu Studies in Swiss Webster mice have shown that B3G does not have significant effects on respiratory rate. nih.govnih.govwikipedia.org This lack of respiratory depressant effect is a notable characteristic of the metabolite. nih.gov While another metabolite, norbuprenorphine-3-glucuronide, was found to decrease tidal volume, B3G did not produce similar effects on respiratory parameters at the doses evaluated. nih.govwustl.edu

Table 2: Summary of In Vivo Pharmacological Effects of this compound in Rodent Models

| Pharmacological Effect | Observation in Rodent Models (Mice) |

|---|---|

| Antinociception | Small, brief effect observed in tail-flick assay. nih.govnih.govwustl.edu |

| Sedation | No significant sedative effects observed. nih.gov |

| Locomotion | No significant reduction in locomotor activity. nih.govwikipedia.org |

| Respiratory Rate | No significant effects on respiratory rate. nih.govnih.govwustl.edu |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Buprenorphine |

| This compound |

| Norbuprenorphine (B1208861) |

| Norbuprenorphine-3-glucuronide |

| Morphine |

Comparative Activity Profile with Buprenorphine and Norbuprenorphine Glucuronide in Animal Models

In vitro binding assays reveal that B3G has a high affinity for the human mu-opioid receptor (MOR) and delta-opioid receptor (DOR), as well as the nociceptin receptor (NOP), but not for the kappa-opioid receptor (KOR). nih.govnih.govwustl.edu In contrast, norbuprenorphine-3-glucuronide (N3G) shows affinity for the KOR and NOP receptor but not for the MOR or DOR. nih.govnih.govwikipedia.org

| Compound | Mu-Opioid Receptor (Ki) | Delta-Opioid Receptor (Ki) | Kappa-Opioid Receptor (Ki) | Nociceptin Receptor (Ki) |

|---|---|---|---|---|

| This compound (B3G) | 4.9 ± 2.7 pM | 270 ± 0.4 nM | No Affinity | 36 ± 0.3 μM |

| Northis compound (N3G) | No Affinity | No Affinity | 300 ± 0.5 nM | 18 ± 0.2 μM |

Table 1. Receptor Binding Affinities of Buprenorphine Glucuronide Metabolites. Data sourced from Brown et al. (2011). nih.govnih.govwustl.edu

In vivo studies in mice reflect these binding profiles. B3G produces a small and brief antinociceptive (pain-relieving) effect, which is considered to be about one-fourth the magnitude of buprenorphine's effect at the doses tested. nih.govspringermedizin.de Unlike the parent drug, B3G did not produce significant sedation or affect locomotion in open-field tests. wikipedia.orgnih.gov Furthermore, B3G was not found to have a significant effect on respiratory rate. nih.govnih.gov

Northis compound, conversely, exhibits a different activity profile. It causes sedation and a decrease in tidal volume, although it does not significantly affect the respiratory rate. nih.govnih.govwikipedia.org These sedative properties are consistent with the effects of kappa-opioid receptor agonists. wikipedia.org

An important factor in the activity of these metabolites is their ability to cross the blood-brain barrier. Unlike norbuprenorphine, B3G and N3G are not substrates for the efflux transporter P-glycoprotein, which suggests they may be able to enter the central nervous system more readily. wikipedia.orgwikipedia.org

| Compound | Antinociception | Respiratory Rate | Tidal Volume | Sedation/Locomotion |

|---|---|---|---|---|

| Buprenorphine | Significant Effect | Ceiling Effect on Depression | No Significant Effect | Variable |

| This compound (B3G) | Small, Brief Effect | No Significant Effect | No Significant Effect | No Significant Effect |

| Northis compound (N3G) | Small Effect | No Significant Effect | Decreased | Sedation / Decreased Locomotion |

Table 2. Comparative In Vivo Activity Profile in Mice. Data compiled from preclinical studies. wikipedia.orgnih.govnih.govwikipedia.org

Implications of this compound Detection in Forensic Toxicology Research

The detection and quantification of B3G, alongside buprenorphine and other metabolites, have significant implications in forensic toxicology, particularly in non-clinical research contexts.

Buprenorphine is extensively metabolized, with B3G and N3G being major metabolites found in biological samples. nih.govhelsinki.fi The presence of B3G in a urine sample serves as a definitive biomarker for the administration of buprenorphine. nicholsinstitute.com Because glucuronidation is a primary metabolic pathway, detecting B3G confirms that the parent drug has been processed by the body, which is a critical piece of information in toxicological analysis. researchgate.net Its detection helps to confirm exposure even when the parent drug concentrations are low or undetectable.

Metabolites of a drug often have a longer half-life and can be detected in biological fluids for a more extended period than the parent compound. ccjm.org While buprenorphine may be detectable in urine for up to 7 days, its metabolite norbuprenorphine can be found for up to 14 days. nih.gov The glucuronidated metabolites, including B3G, are excreted in urine and their presence provides a longer timeframe to confirm buprenorphine use. ccjm.orgaegislabs.com This extended window is crucial in forensic investigations where sample collection may be delayed.

The relative concentrations and ratios of buprenorphine and its various metabolites, including B3G and N3G, can offer insights into the pattern of drug use. researchgate.net For instance, the ratio of norbuprenorphine to buprenorphine (and their respective glucuronides) can differ depending on whether the use was recent and acute versus chronic. ccjm.orgresearchgate.net In post-mortem urine analysis of buprenorphine-related fatalities, the median ratio of norbuprenorphine glucuronide to buprenorphine glucuronide (NBUPG/BUPG) was found to be significantly lower in poisoning cases compared to cases where buprenorphine was an incidental finding. helsinki.finih.gov Analysis of these patterns can also help identify potential specimen adulteration, where the drug is added directly to the urine sample. ccjm.org

Interpreting post-mortem buprenorphine blood concentrations can be challenging, as levels in fatalities can overlap with those found in individuals on maintenance therapy. nih.gov Therefore, the analysis of metabolites in urine, such as B3G, provides crucial supplementary evidence. helsinki.finih.gov

Studies of autopsy cases have shown that in fatal poisonings attributed to buprenorphine, the urinary concentration of B3G is significantly higher than in cases where death was due to other causes. helsinki.finih.gov This suggests that extensive glucuronidation occurs prior to death. The analysis of urinary metabolite ratios, particularly the NBUPG/BUPG ratio, can aid forensic pathologists in determining the role of buprenorphine in a death investigation. researchgate.netnih.gov A low urinary metabolite-to-parent compound ratio may indicate that the drug was taken shortly before death. nih.gov

Comparative Excretion Pathways of this compound in Non-Human Organisms

The metabolism and excretion of buprenorphine have been studied in several non-human species, revealing pathways that are broadly similar to humans, with glucuronidation playing a central role.

In humans, buprenorphine is primarily eliminated through the feces, with about 10-30% excreted in the urine, mainly in the form of glucuronidated metabolites. researchgate.net Studies in non-human primates and other laboratory animals show similar patterns.

Baboons: Following intravenous and intramuscular administration in baboons, buprenorphine is metabolized, and its excretion is studied through plasma level analysis. researchgate.net

Rabbits: In rabbits, norbuprenorphine-3-glucuronide (N3G) was found to be the predominant metabolite in blood plasma across different buprenorphine formulations, indicating that N-dealkylation followed by glucuronidation is a major metabolic pathway in this species. abvp.com B3G is also present in the plasma. abvp.com

Macaques and Marmosets: Buprenorphine and norbuprenorphine have been detected simultaneously in macaques. researchgate.net The metabolism of buprenorphine involves cytochrome P450 enzymes and UDP-glucuronosyl transferases (UGTs) to produce norbuprenorphine and the glucuronide conjugates B3G and N3G, which is consistent with the pathways identified in other species. researchgate.net

These studies in non-human organisms confirm that the formation of this compound is a conserved and significant step in the biotransformation and subsequent excretion of buprenorphine across different species.

Future Directions and Unexplored Research Avenues for Buprenorphine 3 Glucuronide

Elucidating the Precise Role of Less Prominent UGT Isoforms in Buprenorphine 3-Glucuronide Formation

The glucuronidation of buprenorphine to B3G is a critical metabolic pathway, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver. nih.gov While research has identified UGT2B7 and UGT1A1 as the main contributors, the precise roles of other, less prominent UGT isoforms are not fully understood. nih.govnih.gov Studies have confirmed the involvement of UGT1A1, UGT1A3, and UGT2B7 in the metabolism of buprenorphine. nih.gov One analysis using a relative activity factor approach estimated that UGT2B7 and UGT1A1 were responsible for approximately 41% and 10% of buprenorphine glucuronidation, respectively. nih.gov

Table 1: UGT Isoforms Implicated in Buprenorphine Glucuronidation

| UGT Isoform | Role in B3G Formation | Key Findings | Citation |

|---|---|---|---|

| UGT2B7 | Major | Accounts for approximately 41% of buprenorphine glucuronidation. | nih.gov |

| UGT1A1 | Significant | Accounts for approximately 10% of buprenorphine glucuronidation. | nih.gov |

| UGT1A3 | Minor | Confirmed involvement in buprenorphine metabolism. | nih.govnih.gov |

| UGT2B17 | Minor | Novel involvement demonstrated in kinetic studies. | nih.govdeepdyve.com |

Investigating Potential Extrahepatic Glucuronidation of Buprenorphine to this compound in Research Models

Given that the small intestine is known to be involved in buprenorphine metabolism, it represents a key area for investigation. researchgate.net Future studies should employ advanced research models to explore this phenomenon. The use of intestinal microsomes, primary cell cultures from various human tissues, and genetically engineered animal models with tissue-specific UGT knockouts could help quantify the contribution of extrahepatic sites to B3G formation. Understanding this aspect of buprenorphine metabolism is crucial for predicting potential drug-drug interactions that may occur at the tissue level.

Advanced In Vitro and In Vivo Systems for Comprehensive this compound Characterization

Current characterization of B3G has relied on established in vitro and in vivo systems, such as human liver microsomes, UGT Supersomes, and rodent models. nih.govnih.gov In vivo studies in Swiss Webster mice have been instrumental in assessing the antinociceptive and respiratory effects of B3G, while competitive inhibition assays with radioligands have determined its receptor binding affinities. nih.govnih.govwustl.edu

To deepen our understanding, future research must adopt more sophisticated models. Advanced in vitro systems, such as 3D liver spheroids, organ-on-a-chip technology, and humanized mouse models, can offer a more physiologically relevant environment for studying B3G formation and activity. These systems can better replicate complex cellular interactions and transport processes. For in vivo characterization, expanding studies beyond rodents to include other species, such as beagle dogs, could provide crucial comparative pharmacokinetic data. nih.gov Such advanced models will be essential for a more comprehensive assessment of B3G's pharmacological and toxicological profile.

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity in this compound Detection

Sensitive and specific analytical methods are fundamental for accurately studying the pharmacokinetics of B3G. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the quantification of buprenorphine and its metabolites in biological matrices like plasma and urine. nih.govnih.gov Current methods, often employing solid-phase extraction (SPE) for sample cleanup, have achieved lower limits of quantitation around 0.1 ng/mL in human plasma. nih.govresearchgate.net

Despite these advances, there is a continuous need for innovation. Future research should aim to develop analytical techniques with even greater sensitivity to allow for quantification in matrices where concentrations are very low, such as cerebrospinal fluid or breast milk. mdpi.com High-throughput methods would also be beneficial for large-scale clinical and pharmacogenetic studies. Furthermore, developing techniques capable of distinguishing between potential B3G isomers, should they exist, would provide a more detailed metabolic profile. The ultimate goal is to create robust, rapid, and cost-effective methods that can be widely implemented in both research and clinical monitoring settings. researchgate.net

Exploring the Comparative Metabolic Fates and Biological Activities of this compound across Diverse Animal Models

The metabolic fate and biological activity of B3G can vary significantly across different species, which has important implications for the translation of preclinical findings to humans. Studies in Swiss Webster mice have shown that B3G produces a small antinociceptive effect without significant respiratory depression at the doses tested. nih.govwikipedia.org In contrast, research in New Zealand White rabbits indicated that norbuprenorphine-3-glucuronide (N3G), not B3G, was the most prominent metabolite found in the blood for all buprenorphine formulations tested. nih.govabvp.com Additionally, studies in bile fistula rats have highlighted the importance of biliary excretion for B3G. mdpi.com

This observed variability underscores the need for systematic comparative studies across a wider range of animal models, including non-human primates. Such research would help to identify the animal model that most closely mimics human metabolism and B3G activity. A thorough understanding of these species-specific differences is essential for selecting appropriate models for preclinical safety and efficacy studies and for building more accurate pharmacokinetic models for human dose predictions.

Table 2: B3G Observations in Different Animal Models

| Animal Model | Key Finding | Citation |

|---|---|---|

| Swiss Webster Mice | B3G exhibits a small antinociceptive effect. | nih.govwikipedia.org |

| New Zealand White Rabbits | N3G is the most prominent blood metabolite, not B3G. | nih.govabvp.com |

| Bile Fistula Rats | Significant portion of B3G is excreted in the bile. | mdpi.com |

Integration of Omics Technologies for a Holistic Understanding of this compound Metabolism

A systems-level understanding of B3G metabolism requires the integration of "omics" technologies. Pharmacogenomics has already begun to shed light on how genetic variations in UGT enzymes, such as UGT1A1 and UGT2B7, can influence the rate of buprenorphine glucuronidation. nih.gov However, this represents only one facet of a complex biological system.

Future research should leverage a multi-omics approach.

Transcriptomics can be used to analyze how buprenorphine exposure affects the expression of genes encoding UGTs and other drug-metabolizing enzymes and transporters.

Proteomics can provide quantitative data on the abundance of these key proteins in different tissues.

Metabolomics can offer a comprehensive snapshot of the full spectrum of buprenorphine metabolites, potentially identifying novel metabolic pathways.

By integrating these datasets, researchers can construct a holistic model of B3G metabolism, linking genetic predispositions to functional outcomes and providing a powerful tool for advancing personalized medicine.

Computational Modeling and In Silico Predictions for this compound Biotransformation and Interaction Profiles

Computational modeling and in silico tools offer a powerful, predictive approach to complement experimental research. Physiologically based pharmacokinetic (PBPK) modeling has proven valuable for predicting the pharmacokinetics of drugs eliminated by glucuronidation and is a useful tool for studying special populations. researchgate.netresearchgate.net Similarly, molecular modeling has been used to identify key amino acid residues involved in substrate binding within UGT enzymes. researchgate.net

These computational approaches should be expanded to specifically address B3G.

Molecular docking simulations could predict the binding affinity and orientation of B3G at various opioid and non-opioid receptors, helping to elucidate its mechanism of action.

PBPK models can be developed to simulate the formation, distribution, and elimination of B3G. These models could incorporate data from in vitro experiments and genetic information on UGT isoforms to predict B3G exposure in diverse patient populations.

Such in silico approaches can guide future experimental designs, refine hypotheses, and accelerate the translation of research findings into clinical practice.

Q & A

Q. What enzymes are responsible for the formation of Buprenorphine 3-Glucuronide, and how can their activity be assessed in vitro?

B3G is primarily metabolized by the UDP-glucuronosyltransferase enzyme UGT2B6. In vitro assessment involves incubating buprenorphine with human liver microsomes (HLMs) or recombinant UGT isoforms, followed by quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Competitive inhibition assays using selective inhibitors (e.g., fluconazole for UGT2B7) or kinetic studies (e.g., Michaelis-Menten parameters) can further validate enzyme specificity .

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard. Certified reference standards (e.g., 0.1–1.0 mg/mL solutions in acetonitrile/water) are critical for calibration. Chromatographic separation on reverse-phase columns (C18) and electrospray ionization (ESI) in negative ion mode optimize sensitivity for glucuronide detection .

Q. How does P-glycoprotein (P-gp) influence the cellular transport of this compound?

P-gp mediates the efflux of B3G, as demonstrated in MDCK-MDR1 cell models. Net efflux rates (calculated as ) for B3G (net efflux = 1) are lower than those of norbuprenorphine (net efflux = 9), suggesting moderate P-gp involvement. Comparative studies with P-gp inhibitors (e.g., verapamil) or knockout models can further elucidate transporter contributions .

Advanced Research Questions

Q. What synthetic strategies are employed to produce this compound for reference standards?

B3G is synthesized via enzymatic glucuronidation using UGT2B7-expressing systems or chemical conjugation with glucuronic acid donors (e.g., uridine diphosphate glucuronic acid, UDPGA). Phase-transfer catalysis (e.g., tetrabutylammonium bromide) enhances reaction efficiency. Post-synthesis purification involves preparative HPLC, and structural validation is performed using nuclear magnetic resonance (NMR) and high-resolution MS .

Q. How can matrix effects be mitigated when quantifying this compound via HPLC-MS/MS in plasma?

Matrix effects (ion suppression/enhancement) are assessed by comparing analyte response in neat solutions vs. spiked biological matrices. Strategies include:

- Using alternative ionization interfaces (e.g., heated nebulizer instead of ion spray) to reduce interference.

- Implementing stable isotope-labeled internal standards (e.g., deuterated B3G) to normalize variability.

- Optimizing solid-phase extraction (SPE) protocols to remove phospholipids and endogenous compounds .

Q. What experimental designs are suitable for studying the pharmacodynamic contribution of this compound compared to its parent compound?

Dual-arm pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models can isolate B3G effects. For example:

- Administering B3G intravenously to bypass first-pass metabolism.